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Cat. No.: B10821302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mozavaptan (OPC-31260), a

selective vasopressin V2 receptor antagonist. It delves into the core mechanism of action,

signaling pathways, and summarizes key preclinical and clinical data to illuminate its

therapeutic potential, primarily in the management of hyponatremia associated with the

syndrome of inappropriate antidiuretic hormone secretion (SIADH).

Introduction: Addressing the Challenge of
Hyponatremia
Hyponatremia, a common electrolyte disorder in hospitalized patients, is characterized by low

serum sodium levels and can lead to significant morbidity and mortality.[1] A key driver of

euvolemic and hypervolemic hyponatremia is the excessive action of the antidiuretic hormone,

arginine vasopressin (AVP). Mozavaptan emerges as a targeted therapeutic agent designed to

counteract the effects of AVP at its primary site of action in the kidneys.[1]

Mechanism of Action: Selective Vasopressin V2
Receptor Antagonism
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Mozavaptan is a nonpeptide, orally active and competitive antagonist of the arginine

vasopressin (AVP) V2 receptor.[2] The V2 receptors are primarily located in the renal collecting

ducts.[3] By selectively blocking these receptors, Mozavaptan inhibits the action of AVP, leading

to an increase in electrolyte-free water excretion, a process known as aquaresis.[3] This

targeted mechanism of action allows for the correction of serum sodium levels without

significantly altering electrolyte balance.[4]

Signaling Pathway of Vasopressin V2 Receptor and
Mozavaptan's Intervention
The binding of AVP to the V2 receptor initiates a G-protein-coupled signaling cascade that

ultimately leads to water reabsorption in the kidneys. Mozavaptan competitively inhibits the

initial step of this pathway.
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Diagram 1: Vasopressin V2 Receptor Signaling Pathway and Mozavaptan's Point of
Intervention.

Pharmacodynamic and Pharmacokinetic Properties
Preclinical Data
Preclinical studies in animal models have been instrumental in characterizing the

pharmacodynamic and pharmacokinetic profile of Mozavaptan.
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Parameter Value Species Notes

V2 Receptor Binding

(IC50)
14 nM Rat

Demonstrates high

affinity for the target

receptor.[2]

V1 Receptor Binding

(IC50)
1.2 µM Rat

Indicates ~85-fold

selectivity for V2 over

V1 receptors.[2]

In Vivo Efficacy

Dose-dependent

increase in urine flow

and decrease in urine

osmolality

Rat
Oral administration of

1-30 mg/kg.[2]

AVP Antagonism

Inhibition of

exogenously

administered AVP's

antidiuretic action

Rat
Intravenous injection

of 10-100 µg/kg.[2]

Plasma Protein

Binding
≥ 97.2%

Mouse, Rat, Rabbit,

Dog, Human

High degree of protein

binding observed

across species.

Table 1: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Data for Mozavaptan.

Clinical Data
Clinical trials have evaluated the efficacy and safety of Mozavaptan in human subjects,

particularly those with hyponatremia secondary to ectopic ADH syndrome. A key open-label,

multicenter study in Japan provides significant insights into its clinical utility.[1]
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Parameter
Baseline (Mean ±
SD)

End of 7-Day
Treatment (Mean ±
SD)

P-value

Serum Sodium

(mEq/L)
122.8 ± 6.7 133.3 ± 8.3 0.002

Plasma ADH (pg/ml) 4.9 ± 5.8 - -

Serum Osmolality
Gradual increase

observed
- -

24h Urine Volume Increased on day 1 - -

Urine Osmolality
Decreased in the first

two days
- -

Table 2: Efficacy of Mozavaptan in Patients with Ectopic ADH Syndrome (n=16).[1]

Experimental Protocols
Preclinical In Vivo Aquaretic Activity Assessment in Rats
This protocol outlines a typical experiment to evaluate the aquaretic effect of a V2 receptor

antagonist like Mozavaptan in a rat model.

Animal Model: Male Sprague-Dawley rats are used.

Hydration: Rats are hydrated by oral administration of water.

Drug Administration: Mozavaptan (e.g., 1, 3, 10, 30 mg/kg) or vehicle is administered orally.

Urine Collection: Urine is collected at predetermined intervals (e.g., every 2 hours for 8

hours) using metabolic cages.

Measurements:

Urine volume is measured.

Urine osmolality is determined using an osmometer.
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Electrolyte concentrations (Na+, K+) in urine can also be measured to confirm aquaretic

versus diuretic effects.

Data Analysis: Dose-response curves for urine volume and urine osmolality are generated.

Statistical analysis (e.g., ANOVA) is used to compare treatment groups with the vehicle

control.

Clinical Trial Protocol for Ectopic ADH Syndrome
The following protocol is based on the clinical trial conducted by Yamaguchi et al. (2011) to

evaluate Mozavaptan in patients with ectopic ADH syndrome.[1]

Study Design: An open-label, multicenter study.

Patient Population: Patients with diagnosed ectopic ADH syndrome.

Inclusion Criteria (general):

Confirmed diagnosis of a tumor known to cause ectopic ADH secretion.

Hyponatremia (e.g., serum sodium < 130 mEq/L).

Euvolemic or hypervolemic status.

Exclusion Criteria (general):

Hypovolemic hyponatremia.

Rapidly changing serum sodium levels.

Severe renal or hepatic impairment.

Treatment Regimen:

Mozavaptan 30 mg administered orally once daily for 7 days.

Assessments:
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Baseline: Serum sodium, plasma ADH, serum osmolality, urine volume, and urine

osmolality.

During Treatment: Daily monitoring of serum sodium.

End of Treatment (Day 8): Repeat all baseline assessments.

Efficacy Endpoints:

Primary: Change in serum sodium concentration from baseline to the end of treatment.

Secondary: Changes in urine osmolality, urine volume, and clinical symptoms of

hyponatremia.

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests

throughout the study.

Statistical Analysis: Paired t-test or Wilcoxon signed-rank test to compare baseline and end-

of-treatment values for the primary endpoint.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating a vasopressin

V2 receptor antagonist.
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Diagram 2: Typical Experimental Workflow for a Clinical Trial of a V2 Receptor Antagonist.
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Safety and Tolerability
In the clinical trial for ectopic ADH syndrome, Mozavaptan was generally well-tolerated. The

primary safety concern with vasopressin receptor antagonists is the potential for an overly rapid

correction of serum sodium, which can lead to osmotic demyelination syndrome. Therefore,

careful monitoring of serum sodium is crucial during treatment initiation.[5]

Conclusion
Mozavaptan demonstrates significant therapeutic potential as a selective vasopressin V2

receptor antagonist for the treatment of hyponatremia, particularly in the context of SIADH. Its

targeted mechanism of action, leading to aquaresis, offers an effective means of normalizing

serum sodium levels. The preclinical and clinical data summarized in this guide underscore its

efficacy and provide a foundation for further research and clinical application in managing this

challenging electrolyte imbalance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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